2-Bromo-2-methylbutanoyl bromide
Overview
Description
2-Bromo-2-methylbutanoyl bromide is an organic compound with the molecular formula C5H8Br2O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of two bromine atoms and a carbonyl group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-2-methylbutanoyl bromide can be synthesized through the bromination of 2-methylbutanoyl chloride. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of continuous flow reactors to ensure efficient and consistent production. The reactants are introduced into the reactor, where they undergo bromination under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-methylbutanoyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-), amines (NH2), or alkoxides (OR-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as 2-methyl-2-butene.
Addition Reactions: The carbonyl group can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as water or alcohols, with the use of nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).
Elimination Reactions: Often performed in the presence of strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Addition Reactions: Conducted in the presence of nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products Formed
Substitution Reactions: Formation of 2-methylbutanoic acid, amides, or ethers.
Elimination Reactions: Formation of 2-methyl-2-butene.
Addition Reactions: Formation of alcohols, ketones, or other carbonyl derivatives.
Scientific Research Applications
2-Bromo-2-methylbutanoyl bromide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of potential drug candidates and bioactive compounds.
Industry: In the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-2-methylbutanoyl bromide involves its reactivity with nucleophiles and bases. The bromine atoms and carbonyl group make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or base used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropane: Similar in structure but lacks the carbonyl group, making it less reactive in certain reactions.
2-Bromo-2-methylbutane: Similar but with different reactivity due to the absence of the carbonyl group.
2-Chloro-2-methylbutanoyl chloride: Similar but with chlorine instead of bromine, leading to different reactivity and applications.
Uniqueness
2-Bromo-2-methylbutanoyl bromide is unique due to the presence of both bromine atoms and a carbonyl group, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various complex molecules and materials.
Properties
IUPAC Name |
2-bromo-2-methylbutanoyl bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O/c1-3-5(2,7)4(6)8/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDZHEUPZPBLMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622567 | |
Record name | 2-Bromo-2-methylbutanoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106265-07-0 | |
Record name | 2-Bromo-2-methylbutanoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.